molecular formula C13H14N4O3S B5859952 N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B5859952
M. Wt: 306.34 g/mol
InChI Key: KYHOCBVERUTPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been found to have various biological activities. In

Mechanism of Action

The mechanism of action of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide. Some possible directions include:
1. Further exploration of its antitumor properties and potential use in cancer treatment.
2. Investigation of its potential as a fluorescent probe for detecting metal ions in biological systems.
3. Study of its mechanism of action to gain a better understanding of its biological activities.
4. Development of derivatives with improved biological activity and selectivity.
5. Exploration of its potential as an antibacterial and antifungal agent.
In conclusion, N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. Its diverse range of biological activities makes it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 4-nitrobenzyl chloride with 1,3,4-thiadiazole-2-amine in the presence of butylamine. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-3-11(18)14-13-16-15-12(21-13)8-9-4-6-10(7-5-9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOCBVERUTPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide

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